molecular formula C14H16N2O5 B14155683 3,3-Dimethyl-4-nitro-5-(4-nitrophenyl)cyclohexanone CAS No. 696649-61-3

3,3-Dimethyl-4-nitro-5-(4-nitrophenyl)cyclohexanone

Cat. No.: B14155683
CAS No.: 696649-61-3
M. Wt: 292.29 g/mol
InChI Key: PPMORGPORPTSLP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-nitro-5-(4-nitrophenyl)cyclohexanone is an organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with nitro and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-nitro-5-(4-nitrophenyl)cyclohexanone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by cyclization and further functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-nitro-5-(4-nitrophenyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3,3-Dimethyl-4-nitro-5-(4-nitrophenyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-4-nitro-5-(4-nitrophenyl)cyclohexanone exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nitro groups and the steric effects of the cyclohexanone ring. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with a single nitro group on a phenol ring.

    3,5-Dimethyl-4-nitroaniline: Contains similar functional groups but with an amine instead of a ketone.

    2,4-Dinitrophenol: Another nitro-substituted phenol with different substitution patterns.

Uniqueness

3,3-Dimethyl-4-nitro-5-(4-nitrophenyl)cyclohexanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

696649-61-3

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

3,3-dimethyl-4-nitro-5-(4-nitrophenyl)cyclohexan-1-one

InChI

InChI=1S/C14H16N2O5/c1-14(2)8-11(17)7-12(13(14)16(20)21)9-3-5-10(6-4-9)15(18)19/h3-6,12-13H,7-8H2,1-2H3

InChI Key

PPMORGPORPTSLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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